molecular formula C16H18N2O3 B1418530 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1155616-11-7

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No. B1418530
M. Wt: 286.33 g/mol
InChI Key: HTKLKSZZBFWIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound with a five-membered ring structure containing an oxygen in the 1-position and a nitrogen in the 3-position . It has a molecular formula of C16H18N2O3 and a molecular weight of 286.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . .

Scientific Research Applications

Cancer Treatment Research

  • A study on Aurora kinase inhibitors discusses compounds, including variations of piperidine-carboxylic acid, which may inhibit Aurora A and could be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Soluble Epoxide Hydrolase Inhibitors

  • Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identifies a compound with a piperidine-carboxylic acid structure as a potential tool for investigating various disease models (R. Thalji et al., 2013).

Antimicrobial Activity

  • A study on novel 1,3,4-oxadiazoles with a piperidin-1-ylmethyl structure, similar to the chemical , showed significant antibacterial and moderate antifungal activities (S. Vankadari et al., 2013).

Antibacterial and Anti-TB Activities

  • Synthesized compounds with a structure related to piperidine-4-carboxylic acid derivatives showed promising antibacterial and anti-TB activities (H. Khalid et al., 2016).

Spectroscopic Properties

  • The spectroscopic properties of a compound similar to the one were analyzed, contributing to the understanding of its molecular characteristics (P. Devi et al., 2020).

Safety And Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H315, H319, H335 which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKLKSZZBFWIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

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